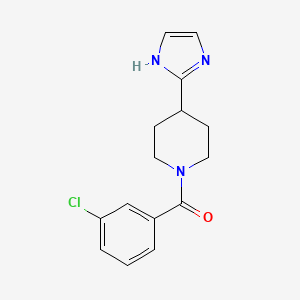
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperidine derivative.
Attachment of the Imidazole Moiety:
- The final step involves the introduction of the imidazole ring. This can be achieved by reacting the 3-chlorobenzoyl-piperidine derivative with an imidazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes:
-
Formation of the Piperidine Ring:
- Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-4-(1H-imidazol-1-yl)piperidine: Similar structure but with a different position of the imidazole nitrogen.
1-(3-Chlorobenzoyl)-4-(1H-pyrazol-2-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine is unique due to the specific positioning of the imidazole ring, which can significantly influence its binding properties and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H16ClN3O |
|---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)15(20)19-8-4-11(5-9-19)14-17-6-7-18-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) |
InChI Key |
FTPZVOZQAKAPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















